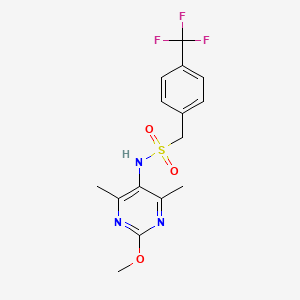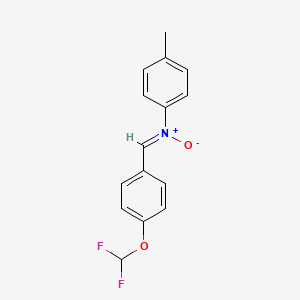
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide, also known as DFB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and optoelectronics. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound to develop new drugs targeting various diseases. In optoelectronics, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Mecanismo De Acción
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. This compound also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Direcciones Futuras
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has significant potential for future research and development. Some of the future directions for this compound research include the development of new this compound-based drugs for cancer and other diseases, the synthesis of novel this compound derivatives with improved properties, and the investigation of this compound's potential applications in optoelectronics and other fields. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
In conclusion, this compound is a small molecule with significant potential for various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic applications in cancer and other diseases. Further research is needed to fully understand the mechanism of action and the potential applications of this compound in various fields.
Métodos De Síntesis
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide is synthesized through a multi-step process that involves the reaction of 4-(difluoromethoxy)benzaldehyde with 4-methylaniline oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-2-6-13(7-3-11)18(19)10-12-4-8-14(9-5-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZNHDFVOACPY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


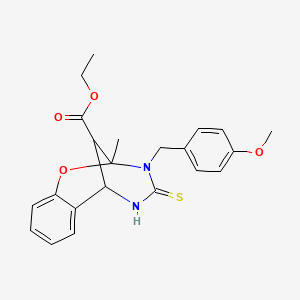

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
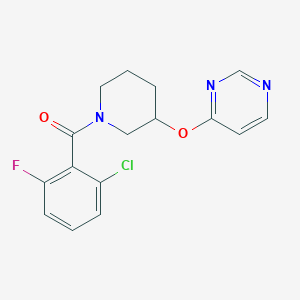
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2702208.png)
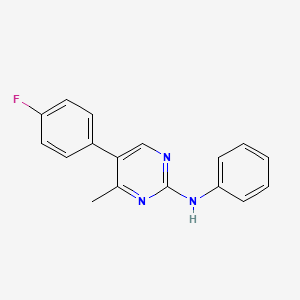
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)
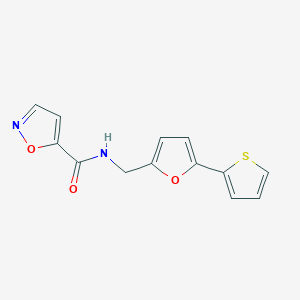

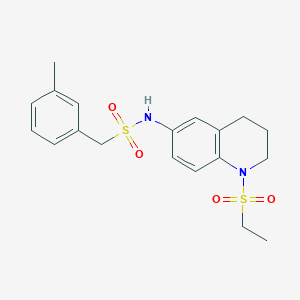
![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)
